molecular formula C7H8F3NO4 B13497530 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid

Cat. No.: B13497530
M. Wt: 227.14 g/mol
InChI Key: WYAONBTWVYMDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid typically involves the reaction of morpholine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The morpholine ring provides a stable framework, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. The presence of both the trifluoroacetyl group and the morpholine ring allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H8F3NO4

Molecular Weight

227.14 g/mol

IUPAC Name

4-(2,2,2-trifluoroacetyl)morpholine-2-carboxylic acid

InChI

InChI=1S/C7H8F3NO4/c8-7(9,10)6(14)11-1-2-15-4(3-11)5(12)13/h4H,1-3H2,(H,12,13)

InChI Key

WYAONBTWVYMDGK-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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